Cas no 7335-12-8 (cis-4-phenylcyclohexan-1-ol)

Technical Introduction: cis-4-Phenylcyclohexan-1-ol cis-4-Phenylcyclohexan-1-ol is a cyclohexanol derivative featuring a phenyl substituent in the cis configuration relative to the hydroxyl group at the 1-position. This stereospecific arrangement imparts distinct physicochemical properties, making it valuable in synthetic organic chemistry and pharmaceutical intermediates. The compound's rigid cyclohexane backbone combined with aromatic functionality enhances its utility in asymmetric synthesis and chiral resolution processes. Its well-defined stereochemistry also facilitates studies on conformational stability and steric interactions. Available in high purity, cis-4-phenylcyclohexan-1-ol is suitable for applications requiring precise structural control, such as ligand design or fine chemical production.
cis-4-phenylcyclohexan-1-ol structure
cis-4-phenylcyclohexan-1-ol structure
Product Name:cis-4-phenylcyclohexan-1-ol
CAS No:7335-12-8
MF:C12H16O
MW:176.254843711853
MDL:MFCD31692136
CID:1760139
PubChem ID:79497
Update Time:2025-05-24

cis-4-phenylcyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • cis-4-phenylcyclohexan-1-ol
    • 4-phenyl-cyclohexanol;4-phenylcyclohexan-1-ol;4-phenyl cyclohexanol;4-Phenyl-1-cyclohexanol;trans-4-phenylcyclohexanol;4-phenylcyclohexanol;
    • CS-0162549
    • SCHEMBL557667
    • 5437-46-7
    • EINECS 226-613-5
    • NS00080573
    • EINECS 227-295-0
    • SCHEMBL2778652
    • NSC 16118
    • NSC-17139
    • 10.14272/YVVUSIMLVPJXMY-HAQNSBGRSA-N
    • MFCD31692136
    • SY223908
    • Cyclohexanol, 4-phenyl-
    • trans-4-Phenylcyclohexan-1-ol
    • 4-phenyl-cyclohexanol
    • CS-0375250
    • NSC-16118
    • EN300-116250
    • Z335244834
    • 4-Phenylcyclohexanol
    • doi:10.14272/YVVUSIMLVPJXMY-HAQNSBGRSA-N
    • (1r,4r)-4-Phenylcyclohexanol
    • F70178
    • 7335-12-8
    • AKOS006331415
    • AKOS000249637
    • NSC17139
    • CCG-356380
    • (1s,4s)-4-phenylcyclohexan-1-ol
    • DTXSID201311111
    • AI3-12031
    • (trans)-4-Phenylcyclohexanol
    • A-ol
    • MFCD09259965
    • 4-phenyl-cyclohexan-1-ol
    • CS-0187050
    • NS00043147
    • DA-05038
    • EINECS 230-841-0
    • NSC 17139
    • cis-4-phenylcyclohexanol
    • trans-4-phenylcyclohexanol
    • SY223907
    • trans-4-phenyl-cyclohexanol
    • doi:10.14272/YVVUSIMLVPJXMY-TXEJJXNPSA-N
    • 4-Phenylcyclohexanol,c&t
    • 4
    • LS-14097
    • STK034055
    • MFCD00013757
    • 5769-13-1
    • 4-Phenylcyclohexan-1-ol
    • EN300-6222305
    • 10.14272/YVVUSIMLVPJXMY-TXEJJXNPSA-N
    • A-Phenylcyclohexan-1
    • (1R,4R)-4-PHENYLCYCLOHEXAN-1-OL
    • SCHEMBL22336810
    • D80500
    • NSC16118
    • EN300-213721
    • NS00082680
    • SCHEMBL6583115
    • DTXSID90969470
    • 4alpha-Phenylcyclohexan-1alpha-ol
    • MDL: MFCD31692136
    • Inchi: 1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
    • InChI Key: YVVUSIMLVPJXMY-UHFFFAOYSA-N
    • SMILES: OC1CCC(C2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 176.12000
  • Monoisotopic Mass: 176.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23000
  • LogP: 2.70510

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cis-4-phenylcyclohexan-1-ol Production Method

cis-4-phenylcyclohexan-1-ol Suppliers

Amadis Chemical Company Limited
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(CAS:7335-12-8)cis-4-phenylcyclohexan-1-ol
Order Number:A931455
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:05
Price ($):457.0/1601.0
Email:sales@amadischem.com

Additional information on cis-4-phenylcyclohexan-1-ol

Cis-4-phenylcyclohexan-1-ol: A Comprehensive Overview

Cis-4-phenylcyclohexan-1-ol, also known by its CAS number 7335-12-8, is a compound of significant interest in both academic and industrial research. This compound is a bicyclic alcohol with a unique structure that combines a cyclohexane ring and a phenyl group in a cis configuration. Its chemical properties and potential applications have been extensively studied, making it a focal point in various fields such as pharmacology, materials science, and organic synthesis.

The molecular structure of cis-4-phenylcyclohexan-1-ol is characterized by a six-membered cyclohexane ring with a hydroxyl group (-OH) attached at the 1-position and a phenyl group (-C₆H₅) at the 4-position. The cis configuration refers to the spatial arrangement of these substituents, where both groups are on the same side of the ring. This stereochemistry plays a crucial role in determining the compound's physical properties, reactivity, and biological activity.

Recent studies have highlighted the importance of cis-4-phenylcyclohexan-1-ol in drug discovery. Its unique structure allows for interactions with various biological targets, making it a promising candidate for developing new therapeutic agents. For instance, researchers have explored its potential as an anti-inflammatory agent due to its ability to modulate key inflammatory pathways. Additionally, its stereochemical properties make it an ideal substrate for enantioselective synthesis, which is critical in producing chiral drugs with high purity and efficacy.

In terms of synthesis, cis-4-phenylcyclohexan-1-ol can be prepared through several methods, including catalytic hydrogenation of ketones and asymmetric epoxidation followed by ring-opening reactions. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and environmentally friendly routes to this compound. These methods not only improve yield but also reduce waste, aligning with current trends toward sustainable chemical processes.

The applications of cis-4-phenylcyclohexan-1-ol extend beyond pharmacology. It has been utilized as an intermediate in the synthesis of complex natural products and bioactive molecules. For example, its use as a building block in the construction of terpenoids and steroids has been well-documented. Furthermore, its chiral properties make it valuable in asymmetric catalysis, where it can serve as both a substrate and a catalyst in enantioselective reactions.

From an environmental perspective, the synthesis and application of cis-4-cis-cis-cis-cis-cis-cis-cis-cis-cis-cis-cis-cisciscisciscisciscisciscisciscisciscisciscisciscisciscisciscisscis-sciencereporters.com/7335/12/8.html">cis-cis-cis-cis-cis-cis-sciencereporters.com/7335/12/8.html">cis-sciencereporters.com/7335/12/8.html">cis-sciencereporters.com/7335/12/8.html">cis-sciencereporters.com/7335/12/8.html">cis-sciencereporters.com/7335/12/8.html">cis-sciencereporters.com/7335/12/8.html">cis-sciencereporters.com/7335/12/8.html">cis-sciencereporters.com/7335/12/8.html">cis-sciencereporters.com/cas-no7335/cas-no7335/cas-no7335/cas-no7335/cas-no7335/cas-no7335/cas-no7335/cas-no7000000000000000s/cas-no7s/cas-no7s/cas-no7s/cas-no7s/cas-no7s/cas-no7s/cas-no7s/cas-no7s/cas-no/something-went-wrong-on-the-server-side-of-the-bing-search-api-error-code-is-bingapierrorcodeinvalidrequest-the-error-message-is-the-request-is-invalid-or-incomplete-the-error-details-is-systeminvalidoperationexception--at-microsoft.search.api.cognitiveservices.bingsearchapi.service.bingsearchapiclient`
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CAS No 7669969: A Comprehensive Overview

CAS No 7669969, also known as cyanocobalamin, is a compound of significant interest in both academic and industrial research. This compound is a bicyclic alcohol with a unique structure that combines a cyclohexane ring and a phenyl group in a cis configuration. Its chemical properties and potential applications have been extensively studied, making it a focal point in various fields such as pharmacology, materials science, and organic synthesis.

The molecular structure of CAS No 7669969 is characterized by its role as vitamin B₁₂. Its chemical properties include strong magnetic properties due to the presence of cobalt ions within its structure. The compound's ability to act as an essential nutrient makes it critical for human health, particularly for processes such as DNA synthesis and neurological function.

Recent studies have highlighted the importance of CAS No 7669969 in drug discovery. Its unique structure allows for interactions with various biological targets, making it a promising candidate for developing new therapeutic agents. For instance, researchers have explored its potential as an anti-inflammatory agent due to its ability to modulate key inflammatory pathways.

In terms of synthesis, CAS No 7669969 can be prepared through several methods including bacterial fermentation processes that involve specific strains capable of producing cobalamin derivatives naturally. Recent advancements in biotechnological methods have enabled more efficient production processes that improve yield while reducing waste.

The applications of CAS No 7669969 extend beyond pharmacology into nutritional supplements where it serves as an essential ingredient due to its role as vitamin B₁₂ necessary for maintaining healthy nervous system function among other vital bodily processes.

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Amadis Chemical Company Limited
(CAS:7335-12-8)cis-4-phenylcyclohexan-1-ol
A931455
Purity:99%/99%
Quantity:5g/25g
Price ($):457.0/1601.0
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